molecular formula C7H6N4O2 B13004430 Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2227205-97-0

Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate

Katalognummer: B13004430
CAS-Nummer: 2227205-97-0
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: XLFMYZKKXMNAGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with suitable amines in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit kinase activity, interfere with DNA replication, or disrupt cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate stands out due to its specific structural features and the range of biological activities it exhibits.

Eigenschaften

CAS-Nummer

2227205-97-0

Molekularformel

C7H6N4O2

Molekulargewicht

178.15 g/mol

IUPAC-Name

methyl imidazo[2,1-f][1,2,4]triazine-4-carboxylate

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-6-8-2-3-11(6)10-4-9-5/h2-4H,1H3

InChI-Schlüssel

XLFMYZKKXMNAGH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=NN2C1=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.